molecular formula C20H24N2OS B1227719 2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide

2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide

Cat. No. B1227719
M. Wt: 340.5 g/mol
InChI Key: LYPDZWFWTRSAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide is an amino acid amide.

Scientific Research Applications

Anxiolytic Applications

  • Anxiolytic Properties : Piperidine acetamide derivatives, including compounds similar to 2-(4-methyl-1-piperidinyl)-N-[2-(phenylthio)phenyl]acetamide, have demonstrated anxiolytic effects in animal models, such as the elevated plus maze. These compounds show modest affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).

Biochemical Synthesis and Derivative Production

  • Derivative Synthesis : In a study on benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, and ω-bromoacetophenone, derivatives similar to the chemical have been produced as alternative products in a one-pot cyclocondensation process. This illustrates the compound's potential in complex chemical syntheses (Krauze et al., 2007).

Molecular Interactions and DNA Binding

  • DNA and Protein Binding : N-(4-hydroxy-3-(piperidin-1-yl(phenyl)methyl)phenyl) acetamide derivatives, structurally related to the compound , have been shown to intercalate with DNA and bind strongly with bovine serum albumin (BSA), indicating potential for molecular interaction studies (Raj, 2020).

Therapeutic Research and Potential

  • Therapeutic Potential : Compounds structurally similar to this compound have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), suggesting potential therapeutic applications for diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Antibacterial Applications

  • Antibacterial Activity : Acetamide derivatives bearing piperidine have been synthesized and evaluated for their antibacterial potential, indicating that compounds related to this compound may have applications in antibacterial research (Iqbal et al., 2017).

properties

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-N-(2-phenylsulfanylphenyl)acetamide

InChI

InChI=1S/C20H24N2OS/c1-16-11-13-22(14-12-16)15-20(23)21-18-9-5-6-10-19(18)24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

LYPDZWFWTRSAIS-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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